molecular formula C27H43N5O6 B14216736 L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- CAS No. 574749-74-9

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl-

Katalognummer: B14216736
CAS-Nummer: 574749-74-9
Molekulargewicht: 533.7 g/mol
InChI-Schlüssel: QZAJYGIMZBMZSY-AUHDTZKSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- is a peptide compound composed of the amino acids leucine, phenylalanine, alanine, and isoleucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, chemistry, and biotechnology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or DIC.

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- often involves large-scale SPPS or recombinant DNA technology. Recombinant methods use genetically engineered microorganisms to produce the peptide, which is then purified from the culture medium.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- can undergo various chemical reactions, including:

    Oxidation: Oxidative conditions can modify the side chains of amino acids like leucine and phenylalanine.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives.

Wissenschaftliche Forschungsanwendungen

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases related to protein misfolding and aggregation.

    Industry: Utilized in the development of peptide-based materials and nanotechnology.

Wirkmechanismus

The mechanism of action of L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Phenylalanyl-L-leucine: Another peptide with similar amino acid composition.

    L-Alanyl-L-leucine: A simpler peptide with fewer amino acids.

    L-Isoleucyl-L-alanyl-L-leucine: A peptide with a different sequence but similar amino acids.

Uniqueness

L-Leucine, L-phenylalanyl-L-alanyl-L-alanyl-L-isoleucyl- is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for research and therapeutic purposes.

Eigenschaften

CAS-Nummer

574749-74-9

Molekularformel

C27H43N5O6

Molekulargewicht

533.7 g/mol

IUPAC-Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H43N5O6/c1-7-16(4)22(26(36)31-21(27(37)38)13-15(2)3)32-24(34)18(6)29-23(33)17(5)30-25(35)20(28)14-19-11-9-8-10-12-19/h8-12,15-18,20-22H,7,13-14,28H2,1-6H3,(H,29,33)(H,30,35)(H,31,36)(H,32,34)(H,37,38)/t16-,17-,18-,20-,21-,22-/m0/s1

InChI-Schlüssel

QZAJYGIMZBMZSY-AUHDTZKSSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.